Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Antagonism: α4β2 vs. α7 Receptor Profile
6-Chloro-2-(2-chlorophenyl)nicotinonitrile demonstrates functionally meaningful subtype selectivity among human nicotinic acetylcholine receptors. In antagonist mode functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells, the compound exhibits an IC50 of 12.0 nM at the α4β2 nAChR subtype [1]. This contrasts sharply with the structurally related comparator 2-(2-chlorophenyl)nicotinonitrile (lacking the 6-chloro substituent), which displays an EC50 of 7,000 nM as a partial agonist at the α3β4 nAChR subtype in HEK293 cells [2]. The presence of the 6-chloro substituent is thus associated with a shift from low-potency agonism to high-potency antagonism at therapeutically relevant CNS receptor subtypes.
| Evidence Dimension | nAChR subtype functional activity |
|---|---|
| Target Compound Data | IC50 = 12.0 nM (α4β2, antagonist mode) |
| Comparator Or Baseline | 2-(2-chlorophenyl)nicotinonitrile: EC50 = 7,000 nM (α3β4, agonist mode) |
| Quantified Difference | ~580-fold lower concentration for functional effect, with inversion of efficacy (agonist → antagonist) |
| Conditions | Human SH-SY5Y cells; 86Rb+ efflux assay (target); HEK293 cells expressing α3β4 nAChR (comparator) |
Why This Matters
For CNS drug discovery programs targeting nAChR modulation, the α4β2-selective antagonist profile of this compound provides a functionally distinct starting point compared to the weak agonist activity of the non-6-chloro analog, enabling divergent SAR exploration.
- [1] EcoDrugPlus. Compound ID 2126094. Antagonist activity at human alpha4beta2 nAChR receptor. View Source
- [2] BindingDB. BDBM50369150: CHEMBL1788226. EC50 at recombinant human alpha3-beta4 nAChR. View Source
